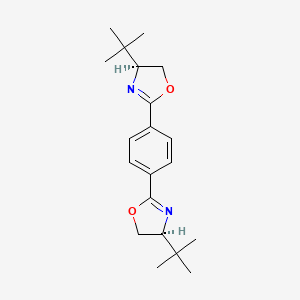
1,4-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene is a chiral compound featuring two oxazoline rings attached to a benzene core. The presence of tert-butyl groups and the chiral centers in the oxazoline rings make this compound particularly interesting for various applications in asymmetric synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids or their derivatives under dehydrating conditions.
Attachment to Benzene Core: The oxazoline rings are then attached to the benzene core through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
化学反応の分析
Types of Reactions
1,4-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to oxazoles.
Reduction: The oxazoline rings can be reduced to amino alcohols.
Substitution: The benzene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nitrating agents under acidic conditions.
Major Products
Oxidation: Oxazoles.
Reduction: Amino alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
1,4-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene has several scientific research applications:
Asymmetric Synthesis: Used as a chiral ligand in asymmetric catalysis.
Material Science: Employed in the synthesis of chiral polymers and materials.
Medicinal Chemistry: Investigated for its potential use in drug development due to its chiral properties.
Coordination Chemistry: Used to form complexes with metals for various catalytic applications.
作用機序
The mechanism of action of 1,4-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene in asymmetric catalysis involves the formation of a chiral environment around the metal center. This chiral environment induces enantioselectivity in the catalytic reactions, leading to the preferential formation of one enantiomer over the other. The oxazoline rings coordinate to the metal center, stabilizing the transition state and enhancing the reaction rate.
類似化合物との比較
Similar Compounds
1,4-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene: Features tert-butyl groups and oxazoline rings.
1,4-Bis((S)-4-(isopropyl)-4,5-dihydrooxazol-2-yl)benzene: Similar structure but with isopropyl groups instead of tert-butyl groups.
1,4-Bis((S)-4-(methyl)-4,5-dihydrooxazol-2-yl)benzene: Similar structure but with methyl groups instead of tert-butyl groups.
Uniqueness
This compound is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and enhance the selectivity of the compound in asymmetric catalysis. The chiral centers in the oxazoline rings further contribute to its effectiveness in inducing enantioselectivity.
特性
分子式 |
C20H28N2O2 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
(4S)-4-tert-butyl-2-[4-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H28N2O2/c1-19(2,3)15-11-23-17(21-15)13-7-9-14(10-8-13)18-22-16(12-24-18)20(4,5)6/h7-10,15-16H,11-12H2,1-6H3/t15-,16-/m1/s1 |
InChIキー |
PYWFEROGTALLFM-HZPDHXFCSA-N |
異性体SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=CC=C(C=C2)C3=N[C@H](CO3)C(C)(C)C |
正規SMILES |
CC(C)(C)C1COC(=N1)C2=CC=C(C=C2)C3=NC(CO3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


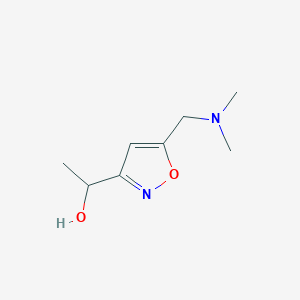
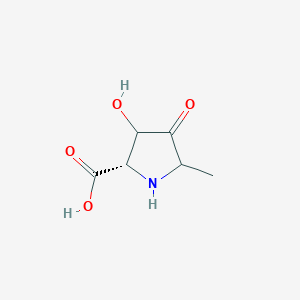
![5-Hydroxy-4-{4-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12874368.png)
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12874382.png)
![2-(Chloromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12874383.png)
![Pyrrolo[2,1-d][1,2,3,5]tetrazine](/img/structure/B12874388.png)
![1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12874396.png)
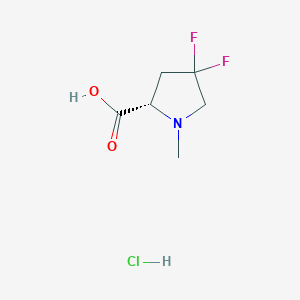

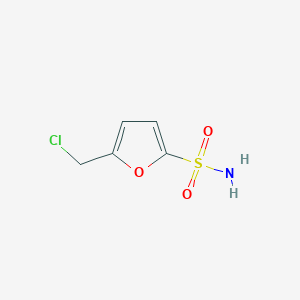
![N-(2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)quinolin-3-amine](/img/structure/B12874411.png)

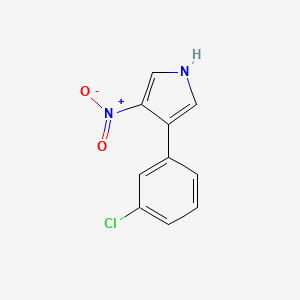
![1-(Bicyclo[3.1.0]hexan-6-ylmethyl)pyrrolidine](/img/structure/B12874444.png)
